N-(2,5-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with a hydroxy group, a methyl group, and a carboxamide group, along with a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Dimethoxyphenyl Moiety: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation and Methylation: The hydroxy and methyl groups can be introduced through selective hydroxylation and methylation reactions using appropriate reagents and conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dimethoxyphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a quinoline derivative with a carbonyl group.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives of the dimethoxyphenyl moiety.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide can be compared with other similar compounds, such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with a similar dimethoxyphenyl moiety but different core structure and functional groups.
2,5-Dimethoxyamphetamine: A compound with a similar dimethoxyphenyl moiety but different core structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the quinoline core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C19H18N2O4/c1-11-8-17(22)14-9-12(4-6-15(14)20-11)19(23)21-16-10-13(24-2)5-7-18(16)25-3/h4-10H,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
ZWKSEDNSVONERM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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